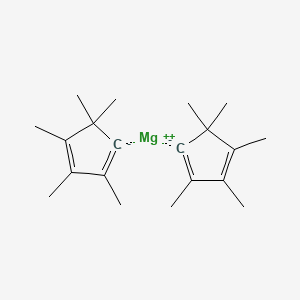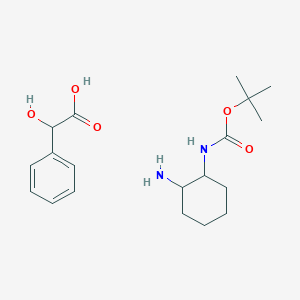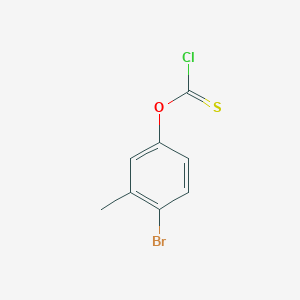
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate are complex esters derived from fatty acids. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and industry. Their unique structures allow them to participate in a variety of chemical reactions, making them valuable in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate typically involves esterification reactions. These reactions are carried out by reacting the corresponding fatty acids with glycerol derivatives under acidic or basic conditions. Common catalysts used in these reactions include sulfuric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of renewable resources, such as plant oils, is also explored to make the production process more sustainable.
化学反应分析
Types of Reactions
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and fatty acid components.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their reactivity makes them valuable in the development of new materials and catalysts.
Biology
In biological research, these esters are studied for their potential roles in cell membrane structure and function. They are also investigated for their bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications. Their ability to interact with biological membranes makes them candidates for drug delivery systems.
Industry
Industrially, these esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics. Their properties, such as emolliency and stability, make them suitable for various applications.
作用机制
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate involves their interaction with lipid bilayers in cell membranes. These compounds can integrate into the membrane, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Similar Compounds
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Uniqueness
Compared to similar compounds, (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate have unique structural features that enhance their reactivity and functionality. Their specific ester linkages and fatty acid chains provide distinct physical and chemical properties, making them valuable in specialized applications.
属性
分子式 |
C74H140O10 |
|---|---|
分子量 |
1189.9 g/mol |
IUPAC 名称 |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O5.C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3;33,36H,3-32H2,1-2H3 |
InChI 键 |
VSADJLQTIBJLSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


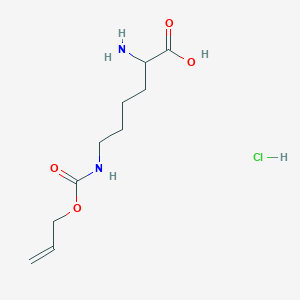
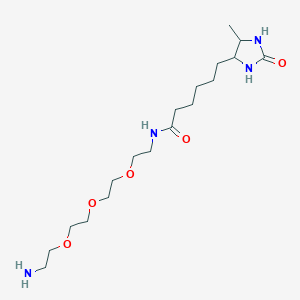
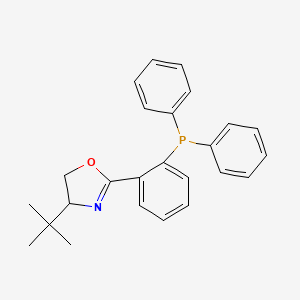
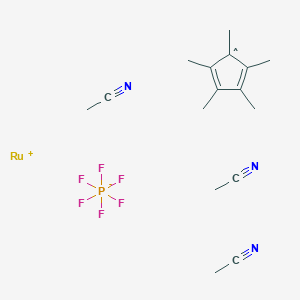
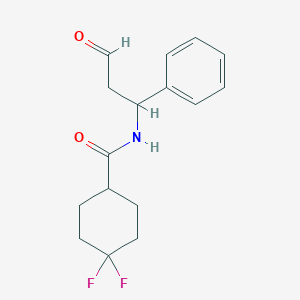
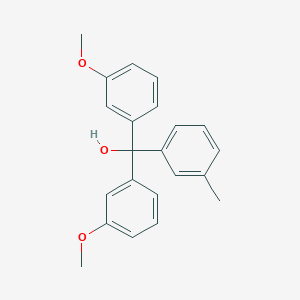
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
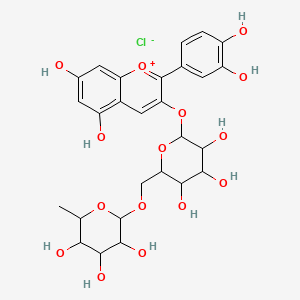
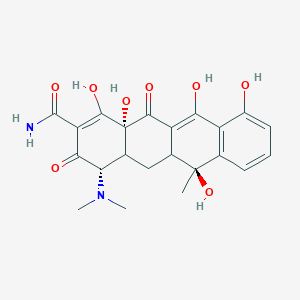
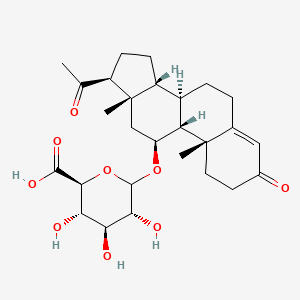
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
